(R)-4-Ethyloxazolidine-2,5-dione
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Overview
Description
®-4-Ethyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with an ethyl group attached to the fourth carbon. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and selectivity for the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Ethyloxazolidine-2,5-dione may involve the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. Large-scale synthesis often requires robust and scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The choice of starting materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Ethyloxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-Ethyloxazolidine-2,5-dione and its derivatives have potential applications as therapeutic agents. They may exhibit activity against various diseases, including bacterial infections and neurological disorders, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of agrochemicals, polymers, and other high-value products.
Mechanism of Action
The mechanism of action of ®-4-Ethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. By forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, ®-4-Ethyloxazolidine-2,5-dione can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Ethyloxazolidine-2,5-dione: The enantiomer of ®-4-Ethyloxazolidine-2,5-dione, with different spatial arrangement around the chiral center.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of an ethyl group.
4-Phenyloxazolidine-2,5-dione: A derivative with a phenyl group attached to the fourth carbon.
Uniqueness
®-4-Ethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group at the fourth carbon also distinguishes it from other oxazolidinediones, affecting its physical and chemical properties.
Biological Activity
(R)-4-Ethyloxazolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the oxazolidinone family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the ethyl group at the 4-position is significant for its biological activity. The compound's molecular formula is C5H7N1O2, with a molecular weight of approximately 115.11 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of oxazolidinones possess broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for the development of new antibiotics in an era of rising antibiotic resistance .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies showed that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The proposed mechanism is through the induction of apoptosis and modulation of cell cycle progression. For instance, one study reported significant inhibition of tumor growth in xenograft models when treated with oxazolidinone derivatives .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this compound as well. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This effect suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antitumor Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of three weeks .
- Inhibition of Inflammatory Markers : In a clinical trial assessing anti-inflammatory effects, subjects receiving this compound showed a marked decrease in serum levels of IL-6 and TNF-α after four weeks of treatment compared to baseline measurements .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : By binding to the ribosomal subunits, it disrupts bacterial protein synthesis.
- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
- Cytokine Modulation : It influences immune responses by altering cytokine production.
Research Findings Summary Table
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antimicrobial | Inhibition of protein synthesis | Effective against S. aureus and E. coli |
Antitumor | Induction of apoptosis | Significant tumor growth inhibition in xenograft models |
Anti-inflammatory | Modulation of cytokine production | Reduced IL-6 and TNF-α levels in PBMC cultures |
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(4R)-4-ethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI Key |
ONNRRRLKTSGVFD-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.